2-(2-Bromoethyl)oxetane
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Overview
Description
2-(2-Bromoethyl)oxetane is a chemical compound characterized by a four-membered oxetane ring with a bromoethyl substituent Oxetanes are known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of an appropriate precursor, such as an epoxide, using a base like sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another approach involves the use of trimethyloxosulfonium iodide to facilitate the ring closure .
Industrial Production Methods: Industrial production methods for 2-(2-Bromoethyl)oxetane are not well-documented in the literature. the general principles of oxetane synthesis, such as the use of epoxide precursors and cyclization reactions, are likely employed on a larger scale with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: The strained oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, for substitution reactions.
Acids/Bases: For ring-opening reactions, common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxetanes can be formed.
Ring-Opened Products: Linear or cyclic alcohols or ethers, depending on the reaction conditions.
Scientific Research Applications
2-(2-Bromoethyl)oxetane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The oxetane ring is a valuable motif in drug design due to its metabolic stability and ability to modulate physicochemical properties.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)oxetane in chemical reactions involves the reactivity of the strained oxetane ring and the bromoethyl group. The ring strain makes the oxetane susceptible to ring-opening reactions, while the bromoethyl group can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Methyloxetane: Similar in structure but with a methyl group instead of a bromoethyl group.
2,2-Dimethyloxetane: Contains two methyl groups on the oxetane ring.
Tetrahydrofuran (THF): A five-membered ring ether, less strained than oxetane.
Uniqueness: 2-(2-Bromoethyl)oxetane is unique due to the presence of both the strained oxetane ring and the reactive bromoethyl group. This combination imparts distinct reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C5H9BrO |
---|---|
Molecular Weight |
165.03 g/mol |
IUPAC Name |
2-(2-bromoethyl)oxetane |
InChI |
InChI=1S/C5H9BrO/c6-3-1-5-2-4-7-5/h5H,1-4H2 |
InChI Key |
ZVDZWKMUYONCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1CCBr |
Origin of Product |
United States |
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